molecular formula C12H14ClFN2O3S B5195224 2-(3-chloro-4-fluoro-N-methylsulfonylanilino)-N-cyclopropylacetamide

2-(3-chloro-4-fluoro-N-methylsulfonylanilino)-N-cyclopropylacetamide

Cat. No.: B5195224
M. Wt: 320.77 g/mol
InChI Key: IQJLFZYEDWBQPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-chloro-4-fluoro-N-methylsulfonylanilino)-N-cyclopropylacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropylacetamide backbone with a substituted aniline group, making it a subject of study in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-4-fluoro-N-methylsulfonylanilino)-N-cyclopropylacetamide typically involves multiple steps, starting with the preparation of the substituted aniline derivative. The process may include:

    Nitration and Reduction: Introduction of nitro groups followed by reduction to form the aniline derivative.

    Halogenation: Chlorination and fluorination to introduce the chloro and fluoro substituents.

    Sulfonylation: Reaction with methylsulfonyl chloride to introduce the methylsulfonyl group.

    Amidation: Coupling with cyclopropylacetic acid or its derivatives under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-chloro-4-fluoro-N-methylsulfonylanilino)-N-cyclopropylacetamide can undergo various chemical reactions, including:

    Oxidation: Potential oxidation of the aniline or cyclopropyl groups.

    Reduction: Reduction of the sulfonyl group under specific conditions.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Use of halogenating agents, nucleophiles, or electrophiles under controlled conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Potential use in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(3-chloro-4-fluoro-N-methylsulfonylanilino)-N-cyclopropylacetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(3-chloro-4-fluoroanilino)-N-cyclopropylacetamide: Lacks the methylsulfonyl group.

    2-(3-chloro-4-fluoro-N-methylsulfonylanilino)acetic acid: Contains an acetic acid group instead of the cyclopropylacetamide.

Uniqueness

The presence of the methylsulfonyl group and the cyclopropylacetamide backbone in 2-(3-chloro-4-fluoro-N-methylsulfonylanilino)-N-cyclopropylacetamide distinguishes it from similar compounds. These structural features may confer unique chemical properties and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(3-chloro-4-fluoro-N-methylsulfonylanilino)-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClFN2O3S/c1-20(18,19)16(7-12(17)15-8-2-3-8)9-4-5-11(14)10(13)6-9/h4-6,8H,2-3,7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQJLFZYEDWBQPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1CC1)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.